1H-Imidazole-1-acetic acid, 2-nitro-, 2,3,5,6-tetrafluorophenyl ester
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Overview
Description
1H-Imidazole-1-acetic acid, 2-nitro-, 2,3,5,6-tetrafluorophenyl ester is a complex organic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine
Preparation Methods
The synthesis of 1H-Imidazole-1-acetic acid, 2-nitro-, 2,3,5,6-tetrafluorophenyl ester involves several steps, starting from the preparation of the imidazole ring. The synthetic route typically includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, including the cyclization of amido-nitriles or the reaction of aldehydes with ammonia and glyoxal.
Introduction of the Acetic Acid Moiety: The acetic acid group is introduced through a reaction with chloroacetic acid under basic conditions.
Nitration: The nitration of the imidazole ring is achieved using a nitrating agent such as nitric acid.
Esterification: The final step involves the esterification of the compound with 2,3,5,6-tetrafluorophenol under acidic conditions to yield the desired ester.
Industrial production methods for this compound would involve scaling up these reactions while ensuring the purity and yield of the final product.
Chemical Reactions Analysis
1H-Imidazole-1-acetic acid, 2-nitro-, 2,3,5,6-tetrafluorophenyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium, nucleophiles such as amines, and acids or bases for hydrolysis.
Scientific Research Applications
1H-Imidazole-1-acetic acid, 2-nitro-, 2,3,5,6-tetrafluorophenyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1H-Imidazole-1-acetic acid, 2-nitro-, 2,3,5,6-tetrafluorophenyl ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
1H-Imidazole-1-acetic acid, 2-nitro-, 2,3,5,6-tetrafluorophenyl ester can be compared with other imidazole derivatives such as:
1H-Imidazole-1-acetic acid: Lacks the nitro and fluorine groups, making it less reactive.
2-Nitroimidazole: Contains the nitro group but lacks the acetic acid and fluorine groups.
2,3,5,6-Tetrafluorophenyl imidazole: Contains the fluorine groups but lacks the nitro and acetic acid groups.
The unique combination of the nitro, acetic acid, and fluorine groups in this compound makes it a versatile compound with distinct properties and applications.
Properties
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 2-(2-nitroimidazol-1-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F4N3O4/c12-5-3-6(13)9(15)10(8(5)14)22-7(19)4-17-2-1-16-11(17)18(20)21/h1-3H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPHYOBSBOVNNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CC(=O)OC2=C(C(=CC(=C2F)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F4N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10466678 |
Source
|
Record name | 1H-Imidazole-1-acetic acid, 2-nitro-, 2,3,5,6-tetrafluorophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10466678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199734-70-8 |
Source
|
Record name | 1H-Imidazole-1-acetic acid, 2-nitro-, 2,3,5,6-tetrafluorophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10466678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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